[2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate [2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532466
InChI: InChI=1S/C20H17ClN2O4S/c1-12-6-2-4-8-14(12)23-16(24)11-27-17(25)10-22-20(26)19-18(21)13-7-3-5-9-15(13)28-19/h2-9H,10-11H2,1H3,(H,22,26)(H,23,24)
SMILES:
Molecular Formula: C20H17ClN2O4S
Molecular Weight: 416.9 g/mol

[2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate

CAS No.:

Cat. No.: VC14532466

Molecular Formula: C20H17ClN2O4S

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate -

Specification

Molecular Formula C20H17ClN2O4S
Molecular Weight 416.9 g/mol
IUPAC Name [2-(2-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate
Standard InChI InChI=1S/C20H17ClN2O4S/c1-12-6-2-4-8-14(12)23-16(24)11-27-17(25)10-22-20(26)19-18(21)13-7-3-5-9-15(13)28-19/h2-9H,10-11H2,1H3,(H,22,26)(H,23,24)
Standard InChI Key XBBIEKJBXXCIMW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC(=O)COC(=O)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The molecule comprises three primary subunits:

  • 3-Chloro-1-benzothiophene-2-carbonyl group: A chlorinated benzothiophene ring system fused to a carbonyl group, contributing aromaticity and electrophilic reactivity .

  • Acetamide linker: A secondary amine (NH-\text{NH}-) bridges the benzothiophene carbonyl and an acetate ester, enabling hydrogen bonding and conformational flexibility .

  • 2-(2-Methylanilino)-2-oxoethyl ester: A methyl-substituted aniline derivative esterified to the acetamide, introducing steric bulk and lipophilicity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC20H17ClN2O4S\text{C}_{20}\text{H}_{17}\text{ClN}_{2}\text{O}_{4}\text{S}
Molecular Weight416.9 g/mol
XLogP3 (Lipophilicity)4.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Benzothiophene Core Formation: 3-Chloro-1-benzothiophene-2-carbonyl chloride (CAS: 21815-91-8) is prepared through Friedel-Crafts acylation of benzothiophene, followed by chlorination .

  • Amide Coupling: The carbonyl chloride reacts with 2-aminoacetate ester under Schotten-Baumann conditions to form the acetamide linkage .

  • Esterification: The methylanilino group is introduced via Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Benzothiophene synthesisAlCl3\text{AlCl}_3, Cl2_2, 110°C65–70%
Amide formationTHF, 0°C, 12 h80–85%
EsterificationDCC, DMAP, rt, 24 h75–80%

Purification and Characterization

  • Chromatography: Silica gel column chromatography (hexane:ethyl acetate, 3:1) isolates the product.

  • Analytical Confirmation: Purity is verified via HPLC (>95%), while mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z=417.0[M+H]+m/z = 417.0 \, [\text{M}+\text{H}]^+ .

Physicochemical Properties

Solubility and Stability

  • Solubility: Lipophilic nature (LogP = 4.4) limits aqueous solubility (<0.1 mg/mL) but enhances permeability across biological membranes .

  • Stability: Hydrolytically labile ester bonds necessitate storage at −20°C under inert atmosphere to prevent degradation .

Thermal Properties

  • Melting Point: Estimated at 180–185°C based on analogous benzothiophene derivatives .

  • Thermogravimetric Analysis (TGA): Decomposition initiates at ~250°C, consistent with aromatic heterocycles .

OrganismMIC (µg/mL)Mechanism
S. aureus8Cell wall synthesis inhibition
E. coli32DNA gyrase binding
C. albicans16Ergosterol biosynthesis disruption

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